molecular formula C23H39ClN2O4 B12734053 2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride CAS No. 112923-10-1

2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride

Cat. No.: B12734053
CAS No.: 112923-10-1
M. Wt: 443.0 g/mol
InChI Key: FZWGCQUDVZUFIB-UHFFFAOYSA-N
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Description

2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride is a chemical compound with the molecular formula C23H38N2O4·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of carbamic acid and contains a morpholine ring, which is a common structural motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride typically involves the reaction of 3-(decyloxy)phenyl isocyanate with 2-(4-morpholino)ethanol in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride involves its ability to scavenge free radicals. This compound can undergo hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SETPT) mechanisms to neutralize reactive oxygen species (ROS) such as hydroxyl radicals (HO•) and hydroperoxyl radicals (HOO•) . These actions help reduce oxidative stress and protect cells from damage.

Comparison with Similar Compounds

Similar Compounds

    3-Morpholinopropyl phenyl carbamate: Similar structure but with a propyl chain instead of an ethyl chain.

    2-(4-Morpholinyl)ethyl [3-(decyloxy)phenyl]carbamate: Similar structure but without the hydrochloride salt.

Uniqueness

2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride is unique due to its specific combination of a morpholine ring and a decyloxyphenyl group, which imparts distinct chemical and biological properties. Its ability to act as an antioxidant and its potential therapeutic applications make it a compound of interest in various research fields .

Properties

CAS No.

112923-10-1

Molecular Formula

C23H39ClN2O4

Molecular Weight

443.0 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(3-decoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C23H38N2O4.ClH/c1-2-3-4-5-6-7-8-9-16-28-22-12-10-11-21(20-22)24-23(26)29-19-15-25-13-17-27-18-14-25;/h10-12,20H,2-9,13-19H2,1H3,(H,24,26);1H

InChI Key

FZWGCQUDVZUFIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl

Origin of Product

United States

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